molecular formula C8H14F2N2O3 B14851529 H-Lys(F2Ac)-OH

H-Lys(F2Ac)-OH

Cat. No.: B14851529
M. Wt: 224.21 g/mol
InChI Key: DNHURNFQAVQIGS-YFKPBYRVSA-N
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Description

Properties

Molecular Formula

C8H14F2N2O3

Molecular Weight

224.21 g/mol

IUPAC Name

(2S)-2-amino-6-[(2,2-difluoroacetyl)amino]hexanoic acid

InChI

InChI=1S/C8H14F2N2O3/c9-6(10)7(13)12-4-2-1-3-5(11)8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)/t5-/m0/s1

InChI Key

DNHURNFQAVQIGS-YFKPBYRVSA-N

Isomeric SMILES

C(CCNC(=O)C(F)F)C[C@@H](C(=O)O)N

Canonical SMILES

C(CCNC(=O)C(F)F)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Lys(F2Ac)-OH typically involves the protection of the lysine amino group, followed by the introduction of the difluoroacetyl group. The process can be summarized as follows:

    Protection of the Amino Group: The ε-amino group of lysine is protected using a suitable protecting group, such as Fmoc (9-fluorenylmethyloxycarbonyl).

    Introduction of Difluoroacetyl Group: The protected lysine is then reacted with difluoroacetic anhydride under controlled conditions to introduce the difluoroacetyl group.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) are commonly employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions: H-Lys(F2Ac)-OH can undergo various chemical reactions, including:

    Oxidation: The difluoroacetyl group can be oxidized under specific conditions, leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the difluoroacetyl group, potentially converting it into other derivatives.

    Substitution: The compound can participate in substitution reactions where the difluoroacetyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetic acid derivatives, while reduction can produce lysine derivatives with modified side chains.

Scientific Research Applications

H-Lys(F2Ac)-OH has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of peptides and proteins with modified properties.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of H-Lys(F2Ac)-OH involves its interaction with specific molecular targets. The difluoroacetyl group can influence the compound’s binding affinity and specificity towards enzymes and receptors. This modification can alter the compound’s activity, making it a valuable tool for studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Comparative Analysis of Lysine Derivatives

Key Compounds and Their Properties

Table 1 summarizes critical lysine derivatives and their characteristics:

Compound Protecting Group(s) CAS Number Molecular Weight Applications Stability/Deprotection Conditions Source
H-Lys(Alloc)-OH Alloc (Allyloxycarbonyl) 6298-03-9 N/A Orthogonal protection in peptide synthesis Removed via Pd-catalyzed deprotection
H-Lys(Boc)-OH Boc 2418-95-3 246.3 Peptide synthesis, research Acid-labile (cleaved with TFA)
H-Lys(Tfa)-OH Tfa (Trifluoroacetyl) 135110009-20-8 N/A Inhibitor of L-lysine cyclodeaminase Stable under mild conditions
Fmoc-Lys(Dde)-OH Fmoc, Dde 150629-67-7 532.63 Orthogonal protection in SPPS Dde removed with hydrazine; Fmoc with piperidine
Fmoc-Lys(Boc)-OH Fmoc, Boc 71989-26-9 468.54 Solid-phase peptide synthesis (SPPS) Boc cleaved with TFA; Fmoc with piperidine
H-Lys(Dau=Aoa)-OH Dau=Aoa (oxime bond) N/A N/A Antitumor drug conjugates Lysosomal degradation releases metabolites
H-Lys(Z)-OH Z (Benzyloxycarbonyl) N/A N/A Peptide synthesis Deprotected via hydrogenolysis
Orthogonal Protection Strategies
  • H-Lys(Alloc)-OH: The Alloc group enables orthogonal protection, allowing selective ε-amino deprotection under mild, metal-catalyzed conditions without disturbing Fmoc or Boc groups . This is advantageous for synthesizing multi-functional peptides.
  • Fmoc-Lys(Dde)-OH : The Dde group is selectively cleaved with hydrazine, making it ideal for sequential modifications in SPPS. Its stability under basic Fmoc deprotection conditions (piperidine) is critical for glycopeptide synthesis .
Stability and Deprotection
  • H-Lys(Boc)-OH : The Boc group is acid-labile, requiring trifluoroacetic acid (TFA) for cleavage. This compatibility with Fmoc chemistry makes it a staple in SPPS .
  • H-Lys(Tfa)-OH : The trifluoroacetyl group enhances metabolic stability, making it suitable for enzyme inhibition studies. However, its removal typically requires harsh basic conditions (e.g., aqueous ammonia) .

Research Findings and Contradictions

  • Antitumor Conjugates : Conjugates like GnRH-III-[6D-Aaa]–Dau show 3–5× lower activity than parent compounds. Cellular uptake and metabolite size inversely correlate with efficacy—smaller metabolites (e.g., H-Lys(Dau=Aoa)-OH) are more potent .
  • Receptor Binding : 4Lys(Bu)-containing conjugates exhibit higher GnRH receptor affinity than 4Ser variants. D-Asp derivatives (vs. D-Glu) improve receptor binding and cellular uptake .

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